Ulodesine

Übersicht

Beschreibung

Ulodesine, also known as BCX4208, is a purine nucleoside phosphorylase (PNP) inhibitor. It was initially developed for the treatment of autoimmune and inflammatory disorders such as gout and psoriasis. recent research has shown its potential as an immune checkpoint inhibitor for the treatment of leukemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ulodesine is synthesized through a multi-step process involving the formation of a pyrrolopyrimidine core. The synthesis typically starts with the preparation of a pyrrole ring, which is then fused with a pyrimidine ring. The key steps include:

- Formation of the pyrrole ring.

- Fusion of the pyrrole ring with a pyrimidine ring to form the pyrrolopyrimidine core.

- Introduction of hydroxyl and hydroxymethyl groups to the pyrrolidine ring.

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. The final product is purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ulodesin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Ulodesin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Pyrrolopyrimidin-Kern modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in den Pyrrolidinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ulodesin mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Treatment of Hyperuricemia and Gout

Ulodesine has been primarily developed for the management of hyperuricemia and gout. The mechanism of action involves the inhibition of PNP, which reduces the levels of uric acid by limiting the substrates available for xanthine oxidase (XO) to form uric acid. This unique approach allows this compound to complement existing therapies like allopurinol.

Clinical Trials Overview

Several clinical trials have evaluated the efficacy and safety of this compound in gout patients:

- Phase II Trials : Two significant Phase II clinical trials demonstrated promising results. In a 12-week randomized controlled trial involving 82 patients, response rates to various doses (5 mg, 10 mg, 20 mg, and 40 mg) were recorded against allopurinol (300 mg). The response rates were 45%, 33%, 39%, and 49%, respectively .

- 52-Week Safety Extension Study : A follow-up study confirmed that this compound maintained a favorable safety profile over an extended period. After 52 weeks, the response rates for this compound at doses of 5 mg, 10 mg, and 20 mg were reported as 45%, 47%, and 64%, respectively, compared to only 19% for placebo .

Emerging Applications in Oncology

Recent studies have indicated that this compound may have potential applications beyond gout treatment, particularly in oncology. It has been explored as an immuno-oncology agent aimed at treating leukemia.

Case Studies and Research Findings

- A recent study highlighted this compound's potential as a game-changer in leukemia treatment. It is being investigated for its ability to activate the immune system against leukemia cells post-allogeneic stem cell transplantation (SCT). The drug's established safety profile is crucial for its application in this sensitive patient population .

- Researchers noted that this compound could convert "cold tumors" into "hot tumors," enhancing their responsiveness to immunotherapy. This mechanism could open new avenues for treating various malignancies beyond just hematological cancers .

Summary of Research Findings

The following table summarizes key findings from clinical trials and studies related to this compound:

| Study Type | Population | Dosage | Response Rate | Duration |

|---|---|---|---|---|

| Phase II Trial | Gout Patients (n=82) | 5 mg, 10 mg, 20 mg, 40 mg | Up to 49% | 12 weeks |

| Phase IIb Extension | Gout Patients (n=119) | 5 mg, 10 mg, 20 mg | Up to 64% | 52 weeks |

| Oncology Research | Leukemia Patients | Not specified | Potential remission | Ongoing |

Wirkmechanismus

Ulodesine exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase (PNP). This inhibition leads to the accumulation of intracellular guanosine, which activates toll-like receptor 7 (TLR7) and stimulates the activation and proliferation of T-cells and germinal center B-cells. This immune activation can initiate a graft-versus-leukemia effect, making this compound a potential treatment for leukemia .

Vergleich Mit ähnlichen Verbindungen

Forodesine: Another PNP inhibitor with similar pharmacological properties.

Peldesine: A PNP inhibitor used in the treatment of T-cell leukemia.

DADMe-immucillin-G: A potent PNP inhibitor with a different chemical structure.

Comparison: Ulodesine is unique in its ability to activate the immune system and initiate a graft-versus-leukemia effect. Compared to Forodesine and Peldesine, this compound has shown better potency and selectivity in preclinical studies. DADMe-immucillin-G, while potent, has a different mechanism of action and is used for different therapeutic indications .

Biologische Aktivität

Ulodesine, also known as DADMe-ImmH, is a novel purine nucleoside phosphorylase (PNP) inhibitor primarily developed for the treatment of gout. It functions by inhibiting the synthesis of uric acid, thus addressing hyperuricemia—a key factor in gout pathology. This article reviews the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and potential therapeutic applications.

This compound acts upstream of xanthine oxidase (XO) in the purine metabolism pathway. By inhibiting PNP, it reduces the formation of uric acid from purines. This mechanism complements existing therapies such as allopurinol and febuxostat, which directly inhibit XO. The unique action of this compound allows for effective management of uric acid levels, particularly in patients who are intolerant to or inadequately controlled by traditional XO inhibitors.

Table 1: Comparison of Mechanisms

| Drug | Mechanism of Action | Target Enzyme |

|---|---|---|

| This compound | Inhibits purine nucleoside phosphorylase | PNP |

| Allopurinol | Inhibits xanthine oxidase | XO |

| Febuxostat | Inhibits xanthine oxidase | XO |

Phase 2 Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety. Notably, two Phase 2 trials demonstrated promising results:

- Trial Design : In the initial 12-week study, 279 patients were randomized to receive this compound at doses of 5 mg, 10 mg, or 20 mg once daily, alongside a placebo group receiving allopurinol (300 mg).

- Results : The study found that after 52 weeks, response rates for achieving serum uric acid (sUA) goals were significantly higher in the this compound groups compared to placebo:

Long-term Safety Profile

The long-term safety data collected over 52 weeks indicated a low incidence of gout flares among this compound-treated patients (9-21%) compared to the placebo group (7%). Importantly, no significant reductions in lymphocyte or CD4+ cell counts were observed that would necessitate discontinuation due to safety concerns .

Case Studies

A case series involving patients with moderate renal impairment further confirmed the safety and efficacy of this compound. In this small trial, patients receiving this compound (5 mg or 10 mg) alongside allopurinol showed sustained control of sUA levels without significant adverse effects related to renal function .

Biological Activity and Pharmacodynamics

Research indicates that this compound not only lowers uric acid levels but also influences various biological pathways:

- Inflammatory Response : Uric acid has been shown to modulate inflammatory responses through interactions with immune cells. This compound's ability to lower uric acid may alleviate inflammation associated with gout attacks.

- Oxidative Stress : By reducing uric acid levels, this compound may decrease oxidative stress in tissues, as elevated uric acid is linked to increased free radicals and oxidative damage .

Table 2: Summary of Biological Effects

| Biological Activity | Mechanism |

|---|---|

| Reduction in serum uric acid | Inhibition of purine metabolism |

| Modulation of inflammatory cytokines | Decreased levels of uric acid reduce inflammation |

| Potential antioxidant effects | Lowering uric acid may reduce oxidative stress |

Eigenschaften

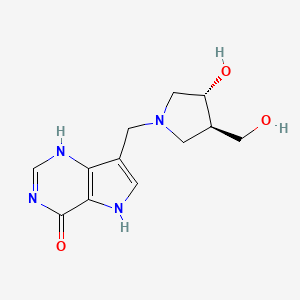

IUPAC Name |

7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNHHLILYQEHKK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203332 | |

| Record name | Ulodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548486-59-5 | |

| Record name | Ulodesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548486595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulodesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ulodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULODESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG8L9460Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.